1-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Description
1-(2,5-Dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a triazole-based compound characterized by a 2,5-dimethoxyphenyl ethanone core linked via a sulfur atom to a 4-ethyl-5-(4-pyridinyl)-1,2,4-triazole moiety.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-4-23-18(13-7-9-20-10-8-13)21-22-19(23)27-12-16(24)15-11-14(25-2)5-6-17(15)26-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDUNLOXWKQUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a compound of interest due to its potential biological activities. This compound features a triazole moiety, known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article synthesizes the available research findings on the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 457.5 g/mol. The structure includes a dimethoxyphenyl group and a triazole-thioether linkage, which are critical for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O4S |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of triazoles can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with protein synthesis pathways.
Case Study:
In a study assessing the antimicrobial efficacy of related triazole compounds, certain derivatives showed Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics . For instance, one derivative demonstrated an MIC of 16 µg/mL against E. coli, indicating strong antibacterial potential.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Triazole derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways . In particular, compounds related to our target have been evaluated against non-small cell lung cancer (NSCLC) and renal cancer cell lines.
Research Findings:
In a National Cancer Institute (NCI) screening study, certain triazole derivatives exhibited promising results against NSCLC cell lines with IC50 values ranging from 10 to 30 µM . This suggests that the compound may be a lead candidate for further anticancer drug development.
Anticonvulsant Activity
The anticonvulsant effects of triazole-containing compounds have been documented in several studies. These compounds are believed to modulate GABAergic transmission and sodium channel activity in neurons .
Experimental Results:
In preclinical trials using maximal electroshock seizure (MES) models, selected triazole derivatives displayed significant anticonvulsant activity comparable to established medications such as Phenytoin and Carbamazepine . The neurotoxicity profile was also favorable, with minimal side effects observed at therapeutic doses.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring, which is significant in medicinal chemistry for its diverse biological activities. The presence of methoxy and pyridinyl substituents enhances its chemical properties and potential applications in drug development. The molecular formula is C19H21N5O3S, with a molecular weight of approximately 396.5 g/mol.
Biological Activities
Research indicates that compounds similar to 1-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone exhibit significant biological activities:
- Antifungal Activity : Compounds in the triazole class are often investigated for their antifungal properties. The unique structural features of this compound may enhance its efficacy against fungal pathogens.
- Anticancer Properties : Similar compounds have shown promise in anticancer applications. The ability to inhibit specific enzymes involved in cancer progression could be a key area for exploration.
Medicinal Chemistry Applications
The primary applications of this compound lie within medicinal chemistry:
- Drug Development : The unique combination of functional groups allows for modifications that can enhance efficacy or reduce toxicity. This makes it a candidate for further development as a therapeutic agent.
- Enzyme Inhibition : Its potential as an enzyme inhibitor distinguishes it within the triazole class. Enzyme inhibition is crucial in many therapeutic areas, including cancer and infectious diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities, enabling comparative analysis of substituent effects, synthesis, and bioactivity:
2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone (CAS RN: 324052-32-6)
- Structural Differences: Replaces the 4-pyridinyl group with a 3,4-dimethoxyphenyl substituent on the triazole ring and substitutes the 2,5-dimethoxyphenyl group with a 4-methoxyphenyl ethanone.
- However, the absence of a pyridine ring may reduce π-π stacking efficiency in biological systems .
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences: Substitutes the ethanone group with an acetamide and replaces the 4-pyridinyl group with 3-pyridinyl.
- The 3-pyridinyl isomer could exhibit distinct electronic properties compared to the 4-pyridinyl analog .
1-(2,5-Dimethylphenyl)-2-[[4-ethyl-5-(2-furanyl)-4H-1,2,4-triazol-3-yl]thio]ethanone
- Structural Differences : Replaces 4-pyridinyl with a furanyl group and 2,5-dimethoxyphenyl with 2,5-dimethylphenyl.
- Implications : The furan ring introduces a smaller, less polar heterocycle, likely reducing solubility in polar solvents. The methyl groups on the phenyl ring may increase hydrophobicity, impacting membrane permeability .
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone
- Structural Differences: Features a diphenyl-substituted triazole and a cyclobutyl-ethanone group.
- The diphenyl substitution may enhance lipophilicity, favoring passive diffusion across biological membranes .
Antimicrobial Triazole Derivatives (e.g., 4a, 4f in )
- Structural Differences: Replace the ethanone group with propan-2-one (4a) or add a 4-methoxyphenyl substituent (4f).
- Bioactivity: Derivatives with pyridinyl-triazole-thioether linkages exhibit MIC values as low as 31.25 µg/mL against Pseudomonas aeruginosa. Substituting ethyl for methyl groups on the triazole improves potency, reducing MBC values from 125 µg/mL to 62.5 µg/mL .
Table 2: Substituent Effects on Properties
| Substituent (Triazole Position 5) | Aromatic Group (Ethanone) | Key Property Impact |
|---|---|---|
| 4-Pyridinyl | 2,5-Dimethoxyphenyl | Enhanced π-π stacking, moderate solubility |
| 3-Pyridinyl (VUAA1) | 4-Ethylphenyl | Improved H-bonding, higher polarity |
| 2-Furanyl | 2,5-Dimethylphenyl | Reduced polarity, increased hydrophobicity |
| Thiophen-2-yl | 3-Mesitylcyclobutyl | High lipophilicity, steric bulk |
Q & A
Q. Monitoring & Characterization :
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key parameters for optimization:
Table 1: Reaction Condition Optimization
| Parameter | Optimal Range | Impact | References |
|---|---|---|---|
| Temperature | 60–80°C (reflux) | Minimizes side reactions | |
| Solvent | Ethanol/Acetic Acid | Enhances intermediate solubility | |
| Catalysts | P₄S₁₀ or BF₃·Et₂O | Accelerates sulfur incorporation | |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Q. Example Workflow :
- Screen solvent systems (e.g., DMF vs. ethanol) using design-of-experiments (DoE) .
- Use inert atmospheres (N₂) to prevent oxidation of thiol intermediates .
Basic: Which spectroscopic methods are critical for structural characterization?
Methodological Answer:
Table 2: Key Spectroscopic Techniques
Q. Best Practices :
- Record NMR spectra in deuterated DMSO or CDCl₃ to avoid solvent interference .
- Use high-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced: How to resolve contradictions between NMR and X-ray crystallography data?
Methodological Answer:
Discrepancies often arise from:
Q. Mitigation Strategies :
Perform variable-temperature NMR to assess dynamic behavior .
Use DFT calculations to model tautomeric states and compare with experimental data .
Validate with additional techniques (e.g., Raman spectroscopy) to cross-check bond vibrations .
Basic: What biological activities are reported for analogous triazole-thioether compounds?
Methodological Answer:
Table 3: Reported Bioactivities
Q. In Vitro Protocols :
- Use MTT assays for cytotoxicity screening .
- Perform agar diffusion tests for antimicrobial activity .
Advanced: How can computational methods predict pharmacokinetic properties?
Methodological Answer:
Stepwise Approach :
Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
ADMET Prediction : Use SwissADME or PreADMET to estimate:
DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .
Q. Case Study :
- Derivatives with electron-withdrawing groups (e.g., -CF₃) showed reduced hepatic clearance in silico .
Advanced: What strategies enhance solubility without compromising bioactivity?
Methodological Answer:
Table 4: Solubility Enhancement Strategies
| Strategy | Method | Trade-offs | References |
|---|---|---|---|
| Salt Formation | React with NaOH/KOH to form sodium/potassium salts | May alter logD | |
| PEGylation | Attach polyethylene glycol (PEG) chains | Increases molecular weight | |
| Co-crystallization | Use succinic acid as a co-former | Modifies crystal packing |
Q. Experimental Validation :
- Measure equilibrium solubility in PBS (pH 7.4) using UV-Vis spectroscopy .
- Compare partition coefficients (logD) before/after modification .
Advanced: How does DFT elucidate electronic properties?
Methodological Answer:
Key Applications :
Charge Distribution Analysis : Identify nucleophilic (pyridinyl N) and electrophilic (triazole C) sites .
Vibrational Frequency Matching : Correlate computed IR spectra with experimental data to validate tautomeric forms .
Reactivity Descriptors : Calculate global hardness (η) and electrophilicity index (ω) to predict interaction with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
